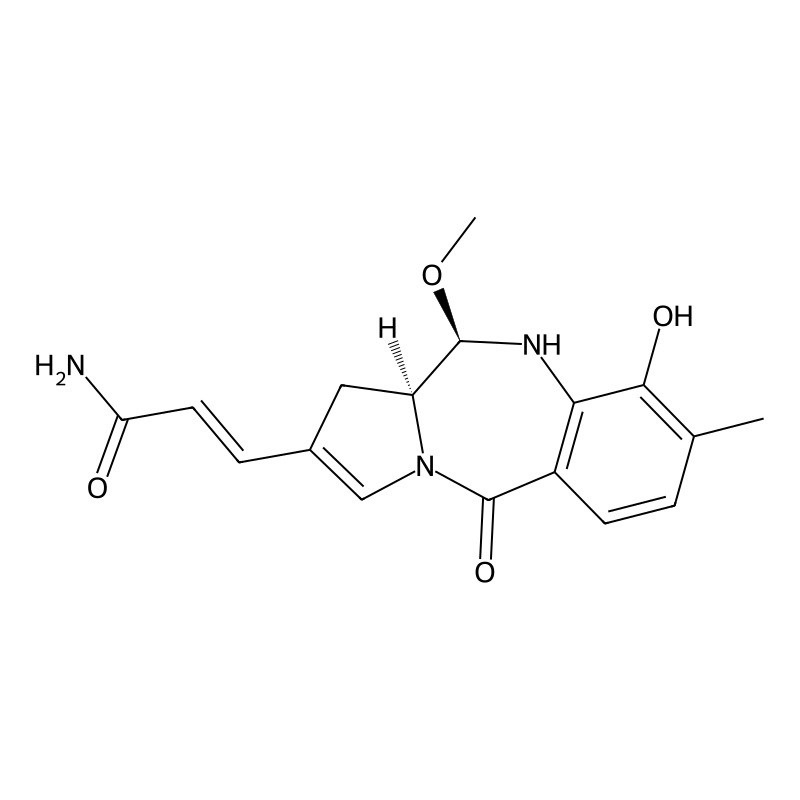Anthramycin methyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anthramycin methyl ether is a derivative of anthramycin, a pyrrolobenzodiazepine antibiotic originally isolated from the actinomycete Streptomyces refuineus. This compound exhibits significant antitumor activity, primarily through its ability to inhibit DNA and RNA synthesis in cancer cells. The structure of anthramycin methyl ether has been characterized as a complex that binds to DNA, thereby preventing the necessary enzymatic interactions required for nucleic acid synthesis .
- Complex Formation: Anthramycin methyl ether forms a stable complex with DNA, which obstructs the binding of essential enzymes needed for DNA replication and transcription .
- Conversion Reactions: The compound can undergo chemical transformations, such as reacting with trifluoroacetic acid to yield (1,11a)-didehydroanhydroanthramycin .
The synthesis of anthramycin methyl ether can be achieved through several methods:
- Recrystallization: This method involves recrystallizing anthramycin from hot methanol to obtain anthramycin methyl ether .
- Chemical Conversion: As noted, anthramycin methyl ether can be chemically converted into other derivatives through reactions with acids or other reagents .
Anthramycin methyl ether is primarily utilized in:
- Cancer Treatment: Due to its potent antitumor properties, it has been investigated for use in treating various cancers, although clinical application is limited by side effects .
- Research: It serves as a valuable tool in biochemical research for studying DNA interactions and mechanisms of action related to nucleic acid synthesis inhibition .
Studies have shown that anthramycin methyl ether interacts significantly with DNA. The kinetics of these interactions reveal that prior hydrolysis can enhance the reaction rate between the compound and DNA. This interaction results in measurable changes in DNA properties such as melting temperature and buoyant density .
Anthramycin methyl ether shares similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibiting topoisomerase II | Less cardiotoxic than anthramycin |
| Mitomycin C | Antibiotic | Alkylates DNA, leading to cross-linking | Effective against hypoxic tumor cells |
| Actinomycin D | Polypeptide antibiotic | Intercalates into DNA and inhibits RNA synthesis | Broad spectrum but more toxic |
| Camptothecin | Plant alkaloid | Inhibits topoisomerase I | Effective against solid tumors |
Anthramycin methyl ether's unique pyrrolobenzodiazepine structure distinguishes it from these compounds, particularly in its specific mechanism of inhibiting nucleic acid synthesis rather than merely intercalating or alkylating DNA .








